![molecular formula C10H11N3O2 B15331436 Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of viral DNA. It may also induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antimicrobial properties.
Quinoxaline: Exhibits broad-spectrum antibacterial activity.
Oxadiazole: Enhances antimicrobial activity
Uniqueness
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate stands out due to its unique triazolopyridine structure, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-5-13-7(2)11-12-9(13)6-8/h4-6H,3H2,1-2H3 |
InChIキー |
IBXAKVPLCNQQTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


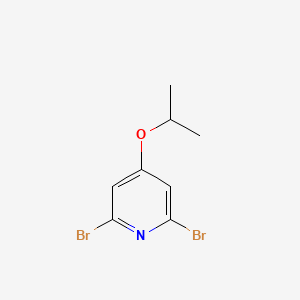

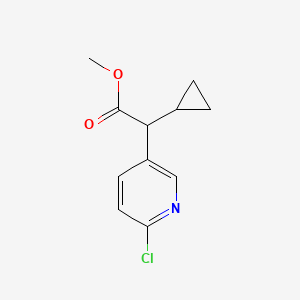
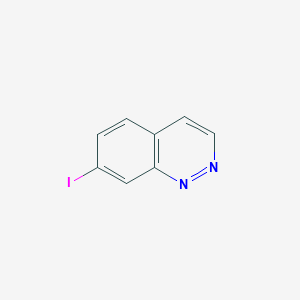

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
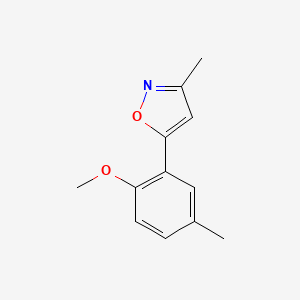
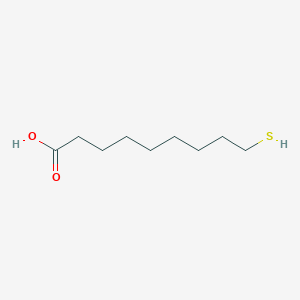
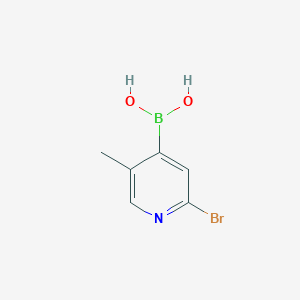
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
